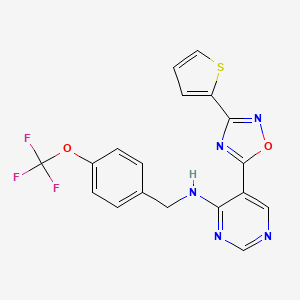

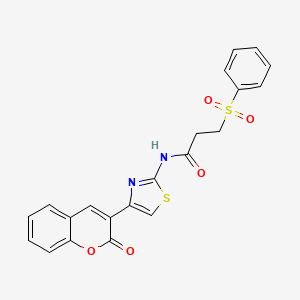

![molecular formula C14H12N4O4S3 B2931793 2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide CAS No. 448930-21-0](/img/structure/B2931793.png)

2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-ylthio compounds are a class of organic compounds that contain a benzo[d]thiazole ring system. They are often used in the synthesis of various pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods such as NMR (1H and 13C), HR-MS, and FT-IR .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can participate in excited-state intramolecular proton transfer (ESIPT), which can result in unique photophysical properties .Physical And Chemical Properties Analysis

These compounds often have good thermal stability and electrochemical stability . Their photophysical properties can be systematically studied using experimental and theoretical methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Al-Omran and El-Khair (2016) synthesized novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, including the specific compound . They characterized these compounds using 1H-NMR, 13C-NMR spectra, and X-ray crystallography, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Anticancer Applications

- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Their study involved evaluating the cytotoxic activity of these compounds against various cancer cell lines, including glioma and lung adenocarcinoma (Osmaniye et al., 2018).

Antimicrobial Applications

- Desai et al. (2006) explored the antimicrobial potential of novel 4-thiazolidinones derived from 2-(benzothiazol-2-ylthio)-N’-benzylideneacetohydrazide, demonstrating their effectiveness against various bacteria and fungi (Desai, Raval, & Desai, 2006).

- Kaplancıklı et al. (2004) reported the synthesis and study of antibacterial and antifungal activities of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles, highlighting their significant antimicrobial properties (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Other Applications

- Rida et al. (2006) evaluated a series of synthesized compounds for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities, providing insight into the broad spectrum of potential applications for these derivatives (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

- Bhatt, Nimavat, and Vyas (2013) synthesized novel thiazolidinone derivatives and tested their antibacterial and antifungal activities, further expanding the application of these compounds in the field of antimicrobial research (Bhatt, Nimavat, & Vyas, 2013).

Wirkmechanismus

Mode of Action

The exact mode of action of the compound is currently unknown. It has been reported that the compound exhibits luminescent properties . This suggests that the compound may interact with its targets by transferring energy in the form of light, but this is purely speculative and requires further investigation.

Biochemical Pathways

Its luminescent properties suggest that it may be involved in energy transfer processes

Result of Action

The compound has been used as a luminescent material . It has been characterized by NMR, high-resolution mass spectrometry, and elemental analysis, and it has shown good thermal and electrochemical stability . .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its luminescent properties may be affected by temperature, pH, and the presence of other molecules . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S3/c19-10(5-9-12(21)16-13(22)24-9)17-18-11(20)6-23-14-15-7-3-1-2-4-8(7)25-14/h1-4,9H,5-6H2,(H,17,19)(H,18,20)(H,16,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCGQNQJDBSZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)CC3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline](/img/structure/B2931711.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)

![1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2931713.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)